molecular formula C7H13ClN2O2 B3384556 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea CAS No. 560995-27-9

3-(2-Chloroacetyl)-1-(2-methylpropyl)urea

Cat. No. B3384556
CAS RN: 560995-27-9
M. Wt: 192.64 g/mol
InChI Key: ZJMOFVMEIKWYJH-UHFFFAOYSA-N
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Description

“3-(2-Chloroacetyl)-1-(2-methylpropyl)urea” is a urea derivative. Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities. They can act as enzyme inhibitors, anticancer agents, antimicrobial agents, etc .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with an acyl chloride in a nucleophilic addition-elimination reaction . The specific reactants would be 2-methylpropylamine and 2-chloroacetyl chloride.


Chemical Reactions Analysis

As a urea derivative, this compound could undergo various chemical reactions. For example, it could react with additional amines to form substituted ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Optimization of Anticancer Drugs

1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, demonstrates the potential of urea derivatives in drug synthesis. This particular compound was optimized for higher yield and efficiency in the production of anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).

Biological Activity and Genotoxicity

Research on hydroxylated chloroethylnitrosoureas, compounds closely related to 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea, shows their potential in antitumor activity. These compounds have been studied for their mutagenicity and carcinogenicity, providing insights into the biological effects of urea derivatives (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).

Chemical Reactions and Synthesis Pathways

The study of urea derivatives includes understanding their chemical behavior under various conditions. For example, the rearrangement of 1-substituted 3-(3-pyridylmethyl) nitrosoureas to their N-nitroso isomers in acidic conditions shows the reactivity of similar urea compounds (Sueyoshi & Kamiya, 1981).

Interaction with Other Chemicals

The interaction of urea derivatives with other chemicals can lead to the formation of complexes, as seen in the study of 1,3-bis(4-nitrophenyl)urea. This research highlights how urea derivatives can interact with various anions and undergo changes like hydrogen bonding and deprotonation (Boiocchi et al., 2004).

Catalytic Activities

Urea derivatives show potential in catalytic activities, such as in the synthesis of aminocyanopyridines. This is exemplified by the study of dinuclear nickel complexes with urease-like intrinsic catalytic activities, indicating the versatile nature of urea compounds in catalysis (Kundu et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can interact with various enzymes and receptors in the body .

Future Directions

The study of urea derivatives is a promising area of research in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

2-chloro-N-(2-methylpropylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-5(2)4-9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMOFVMEIKWYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213459
Record name 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroacetyl)-1-(2-methylpropyl)urea

CAS RN

560995-27-9
Record name 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560995-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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